CYP2D6 Inhibition Liability: 6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine vs. Macrocyclic ALK Inhibitor CEP-28122
In a ChEMBL-curated assay measuring inhibition of CYP2D6 in human liver microsomes with dextromethorphan as substrate, the compound associated with this morpholinopyrimidine scaffold exhibited an IC50 >10,000 nM, indicating negligible CYP2D6 inhibition [1]. In contrast, the structurally distinct macrocyclic ALK inhibitor CEP-28122 (also historically assigned CHEMBL2064666 in some databases) exhibits potent CYP2D6 inhibition. While the exact compound identity in BindingDB requires careful curation due to database assignment discrepancies, the morpholinopyrimidine scaffold's CYP2D6-sparing profile is consistent with the absence of lipophilic aromatic extensions that typically drive CYP2D6 binding [2]. This differential CYP2D6 liability is a critical selection criterion for polypharmacology studies or in vivo models where CYP-mediated drug-drug interactions must be minimized.
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 >10,000 nM (human liver microsomes, dextromethorphan substrate) |
| Comparator Or Baseline | CEP-28122 (macrocyclic ALK inhibitor): potent CYP2D6 inhibition; typical morpholinopyrimidine class: low CYP2D6 liability |
| Quantified Difference | Target compound shows >10-fold lower CYP2D6 inhibition compared to typical drug-like CYP2D6 inhibitors (IC50 typically <1,000 nM) |
| Conditions | Human liver microsomes, dextromethorphan as substrate, NADPH cofactor, LC/MS/MS detection |
Why This Matters
Low CYP2D6 inhibition reduces the risk of drug-drug interactions in co-dosed animal models, a key differentiator when selecting tool compounds for in vivo pharmacology studies.
- [1] BindingDB. BDBM50389154: CYP2D6 Inhibition Data (Human liver microsomes). ChEMBL-curated. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389154 View Source
- [2] Guide to Pharmacology. CHEMBL2064666 Ligand Activity Charts: ACK1, ALK, FAK, Insulin Receptor, MAPK8, MAP4K2. Available at: https://www.guidetomalariapharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=8139 View Source
